Mirabegron o-glucuronide

Description

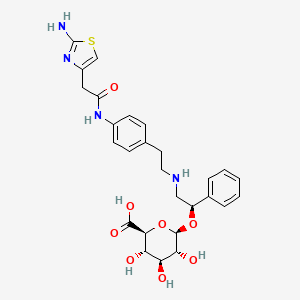

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLQDOWMJNKLOR-JBWRIQTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-65-0 | |

| Record name | Mirabegron o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation Leading to Mirabegron O Glucuronide

Glucuronidation as a Primary Phase II Metabolic Pathway of Mirabegron (B1684304)

Glucuronidation is a major Phase II metabolic pathway for mirabegron, occurring after or in parallel with Phase I oxidative and hydrolytic reactions. nih.govnih.gov This process involves the covalent addition of a glucuronic acid moiety to the mirabegron molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The resulting glucuronide conjugates are more water-soluble and are readily excreted from the body in urine and feces. nih.gov Studies have shown that glucuronidation is one of the principal routes of metabolism for mirabegron in humans. nih.govresearchgate.net

Identification of Specific Glucuronide Conjugates of Mirabegron

Among the various glucuronide conjugates of mirabegron, Mirabegron O-glucuronide, designated as M11, has been identified as a major metabolite in human plasma. nih.govfda.govdrugs.com This metabolite is formed through the direct conjugation of glucuronic acid to a hydroxyl group on the mirabegron molecule. researchgate.net Studies have indicated that M11, along with another glucuronide metabolite (M12), accounts for a significant portion of the total drug exposure in plasma, representing 16% of the total exposure. fda.govdrugs.comfda.gov The formation of M11 is primarily catalyzed by the UGT2B7 enzyme. nih.gov

In addition to the major O-glucuronide metabolite (M11), several other glucuronide conjugates of mirabegron have been identified. These include N-glucuronides and N-carbamoylglucuronides, which are designated as M12, M13, and M14. nih.govdrugbank.comresearchgate.net

M12 (N-Carbamoylglucuronide): This metabolite, along with M11, is considered a major glucuronide metabolite, representing 11% of the total drug exposure in plasma. fda.gov

M13 (Carbamoyl-glucuronide): The formation of this carbamoyl-glucuronide is a notable metabolic pathway. nih.gov UGT1A3 is considered a strong candidate for the formation of M13. nih.gov

M14 (N-glucuronide): This metabolite is an N-glucuronide conjugate. nih.govresearchgate.net The formation of M14 is suggested to be catalyzed by UGT1A8. nih.gov

The identification of these various glucuronide metabolites underscores the complexity of mirabegron's biotransformation. nih.govresearchgate.net

Table 1: Key Glucuronide Metabolites of Mirabegron

| Metabolite ID | Type of Glucuronide | Significance | Primary Catalyzing UGT Enzyme(s) |

| M11 | O-Glucuronide | Major metabolite in plasma | UGT2B7 |

| M12 | N-Carbamoylglucuronide | Major metabolite in plasma | Not specified |

| M13 | Carbamoyl-glucuronide | Identified metabolite | UGT1A3 (proposed) |

| M14 | N-Glucuronide | Identified metabolite | UGT1A8 (proposed) |

Proposed Sites of O-Glucuronidation on the Mirabegron Chemical Structure

The chemical structure of mirabegron presents several potential sites for glucuronidation. O-glucuronidation, leading to the formation of the major metabolite M11, occurs at the secondary hydroxyl group on the 2-hydroxy-2-phenylethylamino side chain of the mirabegron molecule. This process involves the attachment of a glucuronic acid molecule to this hydroxyl group.

In contrast, the formation of other glucuronide metabolites involves different sites on the mirabegron structure. N-glucuronidation (M14) and N-carbamoylglucuronidation (M12, M13) occur at nitrogen atoms within the molecule, specifically on the amide or amine functionalities. researchgate.net

Enzymology of Mirabegron O Glucuronide Formation

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Isoform Identification

The direct glucuronidation of mirabegron (B1684304) is a key clearance pathway, leading to the creation of metabolites such as M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). Among these, M11, or mirabegron O-glucuronide, is a major metabolite found in human plasma. The biotransformation of mirabegron into its glucuronide conjugates is facilitated by specific UGT enzymes. drugbank.comnih.govmedicaldialogues.in

Kinetic Characterization of UGT-Mediated Glucuronidation of Mirabegron (In Vitro Studies)

In vitro studies have been crucial in elucidating the kinetics of mirabegron glucuronidation by UGT isoforms. These studies provide valuable insights into the efficiency and affinity of the enzymatic reactions.

Enzyme Kinetics and Substrate Affinity (Kinetics values for UGT2B7)

The Michaelis-Menten model is often used to describe the kinetics of enzyme-catalyzed reactions, providing key parameters such as Vmax (maximum reaction rate) and Km (substrate concentration at half of Vmax). ijoir.gov.iq For the formation of this compound (M11), the kinetic parameters have been determined for UGT2B7. In pooled human liver microsomes, the Km value was found to be 1260 µM. In comparison, the Km value for recombinant UGT2B7 was 486 µM, indicating a relatively high substrate affinity.

Table 1: Kinetic Values for this compound (M11) Formation

| Enzyme Source | Km (µM) |

|---|---|

| Pooled Human Liver Microsomes | 1260 |

| Recombinant Human UGT2B7 | 486 |

Data sourced from in vitro studies investigating the glucuronidation of mirabegron.

Allosteric Modulation and Regulation of UGT Activity in Mirabegron Glucuronidation

The activity of UGT enzymes can be influenced by the presence of other compounds, a phenomenon known as allosteric modulation. This can either enhance or inhibit the rate of glucuronidation. While specific studies on the allosteric modulation of UGT activity in mirabegron glucuronidation are not extensively detailed in the provided context, the general principles of enzyme kinetics suggest that such regulation is possible. For instance, the inhibition of UGT1A3 and UGT1A8 by certain macrolide antibiotics has been shown to occur through a mixed-type inhibition mechanism, which can involve allosteric effects. nih.gov This highlights the potential for other drugs or endogenous substances to modulate the glucuronidation of mirabegron, which could have clinical implications.

In Vitro Systems for Characterizing Mirabegron O Glucuronide Metabolism

Human Liver Microsomal (HLM) Studies

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the uridine (B1682114) 5'-diphosphate-glucuronosyltransferases (UGTs) located in the endoplasmic reticulum. They are a standard and essential tool for investigating phase II metabolism.

Studies utilizing HLMs have been crucial in elucidating the glucuronidation pathways of mirabegron (B1684304). Research involving HLMs from a panel of individual donors has been used to perform correlation studies, linking the rate of mirabegron O-glucuronide formation with the activity of specific UGT enzymes. One of the key findings from these HLM studies was the identification of UGT2B7 as a primary enzyme responsible for the O-glucuronidation of mirabegron. tandfonline.com Further investigations using chemical inhibition in HLM preparations, employing known inhibitors of specific UGTs like mefenamic acid and propofol, have supported these findings. While cytochrome P450 enzymes CYP2D6 and CYP3A4 are involved in oxidative metabolism, in vitro studies with HLMs have helped confirm that glucuronidation is a distinct and major metabolic pathway. fda.govdrugs.comresearchgate.net

Table 1: Summary of Findings from HLM Studies on Mirabegron O-Glucuronidation

| Feature | Description | Reference |

| Primary System | Pooled and individual human liver microsomes (HLMs) | |

| Primary Metabolite | This compound (M11) | |

| Identified Enzyme | UGT2B7 identified as the major isoform for M11 formation. | tandfonline.com |

| Methodologies | Correlation analysis with UGT-specific activities; Chemical inhibition studies. |

Recombinant UGT Enzyme Systems (rhUGTs)

To definitively identify the specific UGT isoforms involved in mirabegron O-glucuronidation, researchers employ systems using recombinant human UGTs (rhUGTs). These systems express a single, specific UGT enzyme, allowing for the unambiguous assessment of its catalytic activity towards a substrate without interference from other enzymes present in HLMs.

Table 2: Catalytic Activity of Recombinant UGTs in Forming this compound (M11)

| Recombinant UGT Isoform | Activity in M11 Formation | Reference |

| UGT2B7 | High activity (reported at 11.3 pmol/min/mg protein) | |

| Other Isoforms | Significantly lower or negligible activity for M11 formation compared to UGT2B7. |

Other Cellular and Subcellular Models for Glucuronidation Research

While HLM and rhUGT systems are the most prominent tools for studying mirabegron glucuronidation, other models provide additional context. Physiologically-based pharmacokinetic (PBPK) modeling, which integrates in vitro data, has estimated that UGT2B7 activity in the kidney also contributes to mirabegron clearance, suggesting that human kidney microsomes could serve as another relevant subcellular model for investigation. tandfonline.com

Freshly isolated human hepatocytes have been utilized in vitro to investigate the potential of mirabegron to induce or inhibit cytochrome P450 enzymes. researchgate.net Although not the primary focus for glucuronidation characterization, hepatocytes represent a more complete cellular model as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, and could be used for more integrated metabolic studies.

Experimental Methodologies for Metabolic Profiling and Metabolite Identification

The in vitro characterization of this compound formation relies on precise experimental methodologies. A typical incubation mixture for a glucuronidation assay includes the enzyme source (HLM or rhUGT), the substrate (mirabegron), and essential cofactors in a buffered solution.

A crucial component of the reaction mixture is uridine 5'-diphospho-glucuronic acid (UDPGA) , which serves as the donor of the glucuronic acid moiety that is conjugated to the substrate by UGT enzymes. The reaction is dependent on its presence. To ensure UDPGA can access the UGT enzymes located within the lumen of the microsomal vesicles, a permeabilizing agent such as alamethicin is added. Alamethicin forms pores in the microsomal membrane, overcoming the latency of UGT activity that can occur in intact microsomes.

Following incubation, the reaction is stopped, and samples are processed for analysis. The identification and quantification of this compound are typically performed using highly sensitive and specific analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Table 3: Typical Components of an In Vitro Reaction Mixture for Mirabegron Glucuronidation

| Component | Function/Concentration | Reference |

| Mirabegron | Substrate (e.g., 1-1000 μM) | |

| Enzyme Source | HLM or rhUGT (e.g., 1.0 mg protein/mL) | |

| Buffer | Maintains pH (e.g., 50 mM Tris-HCl, pH 7.5) | |

| UDP-glucuronic acid | Co-substrate/Glucuronic acid donor (e.g., 2 mM) | |

| Alamethicin | Microsomal membrane permeabilizing agent (e.g., 25 μg/mL) | |

| MgCl₂ | Divalent cation, often used to optimize enzyme activity (e.g., 8 mM) |

Disposition and Excretion of Mirabegron O Glucuronide in Preclinical Models

Excretion Pathways (Renal and Biliary Elimination) in Animal Models

Studies in animal models demonstrate that mirabegron (B1684304) and its metabolites are eliminated through both renal (urine) and biliary (feces) pathways. fda.govfda.gov The predominant route of excretion varies between species.

In rats, excretion is primarily via the fecal route, indicating substantial biliary elimination. tga.gov.au Approximately 75% of the administered dose is eliminated in the feces, with around 19% recovered in the urine. tga.gov.au Other data indicates that about 37% of the unchanged drug and its metabolites are excreted renally, with the remainder eliminated through bile. nih.gov

In monkeys, the elimination is more balanced between the two pathways, with urinary and fecal excretion being approximately equal. tga.gov.au In both rats and monkeys, mirabegron is widely distributed throughout the body following administration. fda.govfda.gov

Table 1: Primary Excretion Routes of Mirabegron and Metabolites in Preclinical Models

| Animal Model | Predominant Excretion Pathway | Urinary Excretion (%) | Fecal/Biliary Excretion (%) |

|---|---|---|---|

| Rat | Fecal / Biliary | ~19 - 37 | ~75 |

Quantitative Contribution of O-Glucuronide to Total Metabolite Excretion (Preclinical Data)

Glucuronidation represents a key metabolic pathway for mirabegron in preclinical species. While unchanged mirabegron can be a major component of excreta, O-glucuronide conjugates contribute significantly to the metabolite profile.

In rats, specific O-glucuronide metabolites of mirabegron have been quantified in urine, highlighting the role of the renal pathway in their clearance. nih.gov The primary glucuronide metabolites identified and their respective contribution to urinary excretion are detailed below. nih.gov

Table 2: Urinary Excretion of Mirabegron O-Glucuronide Metabolites in Rats

| Metabolite | Percentage of Total Urinary Excretion (%) |

|---|---|

| M11 | 3.2 |

| M12 | 1.4 |

| M15 | 0.6 |

Data refers to the percentage of the administered dose recovered in urine over 24 hours as specific glucuronide metabolites. nih.gov

In monkeys, while specific quantitative excretion data for O-glucuronides is less defined in the available literature, studies have shown that a glucuronide metabolite, M11, was the most predominant metabolite circulating in plasma. tga.gov.au This suggests that glucuronidation is a major metabolic fate for mirabegron in this species as well.

Enterohepatic Recirculation of Mirabegron and its Glucuronides (Preclinical Observations)

Table of Compounds Mentioned

| Compound Name |

|---|

| Mirabegron |

| This compound |

| M5 (acetyl conjugate) |

| M11 (glucuronide) |

| M12 (glucuronide) |

| M15 (glucuronide) |

Comparative Interspecies Metabolism of Mirabegron O Glucuronide

Species-Specific Metabolite Profiles and Proportions (e.g., mouse, rat, monkey, rabbit)

In humans, mirabegron (B1684304) is cleared through multiple pathways, with direct glucuronidation being one of the most significant. nih.gov Several glucuronide metabolites have been identified in human plasma, including M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). nih.gov Among these, Mirabegron O-glucuronide (M11) is recognized as one of the major metabolites circulating in human plasma. nih.gov

While detailed quantitative data on the proportional representation of this compound in the metabolic profiles of common preclinical species such as mice, rats, monkeys, and rabbits is not extensively detailed in publicly available literature, significant species-dependent variations are anticipated. The metabolic landscape of a drug can differ profoundly between humans and laboratory animals. nih.govresearchgate.net For instance, studies on other compounds reveal that both the rate and the primary route of metabolism can vary, leading to different major metabolites and proportions in plasma and excreta. researchgate.net This variability stems from differences in the enzymes responsible for metabolism. Therefore, while a drug might be extensively glucuronidated in humans, another species might favor oxidative metabolism via cytochrome P450 (CYP) enzymes, leading to a completely different metabolite profile. nih.gov Animal models are frequently used in preclinical development to forecast the metabolic behavior of new drugs in humans, but it's crucial to recognize that humans differ from animals in terms of the composition, expression, and catalytic activities of these enzymes. nih.govrug.nl

Differences in UGT Expression and Activity Across Various Animal Species

The formation of glucuronide metabolites is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The specific UGT isoform responsible for the formation of this compound (M11) in humans has been identified as UGT2B7. nih.gov Other glucuronide metabolites of mirabegron, M13 and M14, are primarily formed by UGT1A3 and UGT1A8, respectively. nih.gov

Significant interspecies differences in UGT enzymes are well-documented and are a primary driver of the varied metabolite profiles observed in preclinical species compared to humans. nih.govdoi.org These differences manifest in several ways:

Gene Orthologs and Pseudogenes: The number of functional UGT genes and pseudogenes (non-functional genes) differs between species. For example, humans have a functional UGT1A4 gene, whereas the corresponding gene in rats (UGT1A4) and mice (Ugt1a4) is a pseudogene. Conversely, the UGT1A9 gene is a pseudogene in rats but is functional in humans and mice. doi.org Such differences mean that an enzyme active in human metabolism may be absent in a particular animal model.

Expression Levels: The abundance of specific UGT enzymes in key metabolic organs like the liver and intestine varies considerably across species. nih.gov A study investigating intestinal glucuronidation found that while there was a correlation in intrinsic clearance between humans and laboratory animals (rats, dogs, monkeys), the values tended to be lower in humans. nih.gov

Catalytic Activity and Substrate Specificity: Even when orthologous enzymes exist, their affinity for substrates and the rate at which they catalyze reactions can differ. A study on the UGT2B7 substrate zidovudine (B1683550) revealed a tenfold difference in intrinsic clearance between human liver microsomes (HLM) and rat liver microsomes (RLM). nih.gov Similarly, a study on ezetimibe (B1671841) glucuronidation in intestinal microsomes found significant differences in the maximum metabolic rate (Vmax) across species, with the rank order being monkey > rat > mouse > human > dog. mdpi.com

These enzymatic differences imply that the rate and extent of this compound formation by UGT2B7 orthologs in rats, mice, or monkeys are unlikely to be identical to that in humans.

Table 1: UGT Enzymes Involved in Mirabegron Glucuronidation in Humans This table is interactive and can be sorted by clicking on the column headers.

| Metabolite | Type | Primary Human UGT Isoform |

|---|---|---|

| M11 | O-glucuronide | UGT2B7 |

| M13 | Carbamoyl-glucuronide | UGT1A3 |

| M14 | N-glucuronide | UGT1A8 |

Data sourced from Konishi et al., 2018. nih.gov

Implications for Preclinical Model Selection in Drug Metabolism Studies

The marked interspecies differences in UGT expression and function have critical implications for the selection of animal models in preclinical drug development. The primary goal of these studies is to predict the human pharmacokinetic profile, which includes metabolism, to anticipate a drug's efficacy and safety.

If an animal model metabolizes mirabegron differently from humans, it can lead to inaccurate predictions. For example:

If a selected species has lower UGT2B7 activity towards mirabegron compared to humans, it may under-predict the clearance of the parent drug and the exposure to the O-glucuronide metabolite.

Conversely, a species with higher glucuronidation activity might clear the drug faster than humans, potentially leading to an underestimation of exposure and efficacy.

Given these variabilities, no single animal species can be considered a perfect surrogate for human drug metabolism. researchgate.net Therefore, a comprehensive approach is necessary for preclinical model selection. This often involves in vitro studies using liver microsomes or hepatocytes from various species (mouse, rat, monkey, dog) and comparing the resulting metabolite profiles to that from human liver microsomes. unl.eduresearchgate.net This comparative in vitro approach helps to identify the species that most closely resembles the human metabolic pathway for a specific drug. For compounds like mirabegron, where glucuronidation is a major clearance route, understanding the UGT activity in different species is paramount for a scientifically sound selection of a preclinical model. nih.govmdpi.com This diligence helps ensure that data from animal studies are as relevant and predictive as possible for human clinical trials.

Pharmacogenetics of Ugt Enzymes Relevant to Mirabegron O Glucuronide Formation

Genetic Polymorphisms in Key UGT Isoforms (e.g., UGT2B7, UGT1A3, UGT1A8, UGT1A4)

Common and functionally significant polymorphisms in these UGT isoforms are detailed in the table below. It is important to note that while these polymorphisms have been shown to affect the metabolism of various substrates, direct in vitro studies on their specific impact on mirabegron (B1684304) o-glucuronide formation are limited in publicly available literature.

Table 1: Key UGT Isoforms in Mirabegron Metabolism and Their Common Genetic Polymorphisms

| UGT Isoform | Key Polymorphism(s) | Consequence of Variant Allele |

|---|---|---|

| UGT2B7 | UGT2B7*2 (802C>T; His268Tyr) | Altered activity, substrate-dependent effects. nih.gov |

| UGT2B7*3 (-79G>A) | Potentially altered promoter activity. | |

| UGT1A3 | UGT1A3*2 (c.133C>T; p.Arg45Trp) | Decreased enzyme activity for some substrates. |

| UGT1A3*5 (c.-66T>C) | Altered promoter activity. | |

| UGT1A8 | UGT1A8*2 (c.518C>G; p.Ala173Gly) | Decreased enzyme activity and stability. |

| UGT1A8*3 (c.830G>A; p.Arg277Gln) | Altered substrate specificity. | |

| UGT1A4 | UGT1A4*2 (c.70C>A; p.Pro24Thr) | Decreased enzyme activity for some substrates. genesight.com |

Impact of Genetic Variation on In Vitro Glucuronidation Activity of Mirabegron

As of the latest available research, there is a notable absence of published in vitro studies that specifically assess the kinetic parameters (e.g., Vmax, Km, intrinsic clearance) of mirabegron o-glucuronide formation by different genetic variants of UGT2B7, UGT1A3, or UGT1A8.

However, a pharmacogenetic study conducted in healthy volunteers provides in vivo evidence regarding the influence of UGT polymorphisms on mirabegron pharmacokinetics. nih.govnih.gov This study investigated a range of genetic variants in several metabolizing enzymes and transporters. While no significant association was found for the tested polymorphisms in UGT2B7 and UGT1A8 with changes in mirabegron's pharmacokinetic profile, a notable finding was made for a variant in UGT1A4. nih.gov

The study revealed that individuals carrying the T/G genotype for the UGT1A4 polymorphism rs2011425 (corresponding to the UGT1A43 allele) exhibited a significantly higher elimination half-life (t1/2) for mirabegron compared to those with the T/T genotype. nih.govclinpgx.org This suggests that this specific genetic variation in UGT1A4 may lead to decreased clearance of mirabegron, thereby prolonging its presence in the body. The functional consequence of the UGT1A43 allele (p.Leu48Val) has been shown to be substrate-dependent in in vitro studies with other drugs, leading to either increased or decreased glucuronidation activity. nih.govgenesight.com The in vivo findings for mirabegron suggest a potential reduction in its elimination in carriers of the G allele. nih.gov

Table 2: In Vivo Pharmacogenetic Findings for UGT1A4 Polymorphism and Mirabegron

| UGT Isoform | Polymorphism | Genotype | Observed Impact on Mirabegron Pharmacokinetics | Reference |

|---|

| UGT1A4 | rs2011425 (c.142T>G) | T/G | Higher elimination half-life (t1/2) compared to T/T genotype (p-value = 0.002) | nih.govclinpgx.org |

Research Methodologies for Pharmacogenetic Studies in Drug Metabolism

The investigation of the impact of genetic polymorphisms on drug metabolism, such as the glucuronidation of mirabegron, employs a variety of research methodologies, broadly categorized into in vitro and in vivo approaches.

In Vitro Methodologies:

Recombinant UGT Enzymes: This technique involves expressing specific UGT isoforms, including their genetic variants (allozymes), in cell lines (e.g., HEK293 or baculovirus-infected insect cells). Microsomes from these cells, containing the specific UGT variant, are then used in incubation assays with the drug of interest. This allows for a direct comparison of the enzymatic activity of different allozymes towards the substrate, enabling the determination of kinetic parameters like Km and Vmax.

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a rich source of various drug-metabolizing enzymes, including UGTs. nih.gov A panel of HLMs from genotyped donors can be used to correlate the rate of metabolite formation with the presence of specific UGT polymorphisms. This approach provides a more physiologically relevant system than single recombinant enzymes as it includes the native lipid membrane environment and the presence of multiple UGTs.

Enzyme Inhibition Studies: To identify the specific UGT isoforms responsible for a drug's metabolism, selective chemical inhibitors for different UGTs can be used in incubations with HLMs. nih.gov A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular UGT isoform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific analytical technique is the standard method for quantifying the metabolites, such as this compound, formed in in vitro incubation assays.

In Vivo and Clinical Study Methodologies:

Pharmacogenetic Association Studies: These studies involve recruiting human subjects, who are administered the drug in a controlled clinical setting. nih.gov Blood samples are collected over time to determine pharmacokinetic parameters (e.g., AUC, Cmax, t1/2). DNA is also collected from the participants for genotyping.

Genotyping Techniques: Various molecular biology techniques are used to identify genetic polymorphisms in the study participants. These can range from targeted single nucleotide polymorphism (SNP) analysis using methods like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or TaqMan assays, to more comprehensive approaches like DNA sequencing of the entire gene or high-density chip arrays for genome-wide association studies (GWAS). nih.gov

Statistical Analysis: In clinical pharmacogenetic studies, statistical methods are employed to determine if there is a significant association between specific genotypes and the observed pharmacokinetic parameters or clinical outcomes.

These methodologies, often used in combination, provide a comprehensive approach to understanding how genetic variations in UGT enzymes can influence the metabolism of drugs like mirabegron, paving the way for more personalized medicine.

Analytical Methodologies for Quantification of Mirabegron O Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of Mirabegron (B1684304) and its metabolites, including the O-glucuronide form. nih.govcolab.ws Validated methods have been established for the simultaneous determination of Mirabegron and a suite of its metabolites (designated as M5, M8, M11-M16) in human plasma. nih.govresearchgate.net

These methods typically employ a triple-quadrupole mass spectrometer, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). nih.gov For the analysis of metabolites like Mirabegron O-Glucuronide, a Heated Electrospray Ionization (HESI) interface is commonly used, operating in positive ion mode. nih.govcolab.ws In contrast, the parent compound, Mirabegron, has also been analyzed using an atmospheric pressure chemical ionization (APCI) interface. nih.gov The robustness of LC-MS/MS allows for its successful application in clinical pharmacokinetic studies, providing essential data on the metabolic profile of Mirabegron. nih.govcolab.ws

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Techniques

To enhance throughput and analytical efficiency, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed. These techniques leverage columns with smaller particle sizes (e.g., 1.7 µm), leading to higher separation efficiency and significantly shorter analysis times. scielo.brscielo.br A complete separation of Mirabegron and an internal standard can be achieved in as little as 2.5 minutes, making this approach ideal for high-throughput bioanalysis required in pharmacokinetic studies. scielo.brscielo.br

UPLC-MS/MS systems, such as those equipped with an electrospray ionization (ESI) interface, offer excellent sensitivity, achieving a lower limit of quantitation (LLOQ) of 5 ng/mL for Mirabegron in plasma. scielo.brscielo.br The rapid and sensitive nature of UPLC-MS/MS has been successfully applied to characterize the stress degradation of Mirabegron and identify its degradation products. rsc.org

Chromatographic Separation Strategies for Mirabegron and its Glucuronides

Effective chromatographic separation is critical to distinguish Mirabegron from its various metabolites, including the more polar glucuronide conjugates. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of separation. ajphr.com

A variety of C18 and C8 columns are utilized to achieve the desired separation. nih.govnih.govajphr.com For instance, a Phenomenex Synergi Fusion-RP C18 column has been specifically used for the metabolite assays, while an Inertsil C8-3 column was used for the parent drug. nih.gov Gradient elution is often employed to effectively separate compounds with different polarities, such as Mirabegron and its more hydrophilic glucuronide metabolite, within a single run. ajphr.comgoogle.com The mobile phase typically consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic modifier like acetonitrile (B52724) or methanol. nih.govajphr.com The specific gradient profile and mobile phase composition are optimized to ensure baseline separation and reproducible retention times. ajphr.comresearchgate.net

| Parameter | Typical Conditions | Source(s) |

| Columns | Phenomenex Synergi Fusion-RP C18, Inertsil C8-3, Waters XBridge C18 | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic acid in water, 20 mM Ammonium acetate (pH 4.5) | nih.govajphr.com |

| Mobile Phase B | Acetonitrile, Methanol | nih.govajphr.com |

| Elution Mode | Gradient | ajphr.comgoogle.com |

Sample Preparation Techniques for Biological Matrices (e.g., protein precipitation)

Preparing biological samples like plasma or urine is a vital step to remove interferences and concentrate the analyte before instrumental analysis. For Mirabegron and its metabolites, several techniques are employed, with protein precipitation being a common and straightforward choice. biosyn.com

Protein precipitation is a rapid and efficient method for sample preparation in bioanalysis. scielo.brscielo.br It involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample. nih.govscielo.brscielo.br This process denatures and precipitates the plasma proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest (this compound), is then injected into the LC-MS/MS system. This technique is favored for its simplicity and speed, which is advantageous for high-throughput analysis. scielo.brscielo.br Other methods such as liquid-liquid extraction and solid-phase extraction have also been validated for the extraction of Mirabegron and its metabolites from plasma. nih.govcolab.ws

Validation Parameters for Quantitative Assays (e.g., linearity, precision, accuracy)

To ensure the reliability of analytical methods for quantifying this compound, they must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include linearity, precision, and accuracy. ajphr.comjmchemsci.comijpsr.com

Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range is demonstrated by establishing a calibration curve. For Mirabegron and its related compounds, excellent linearity is consistently achieved with correlation coefficients (r² or r) greater than 0.99. nih.govscielo.brajphr.com

Precision: This parameter assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For Mirabegron assays, both intra-day and inter-day precision values are generally well within acceptable limits, often below 15%. nih.govscielo.brscielo.br

Accuracy: Accuracy reflects the closeness of the mean test results to the true value. It is often evaluated through recovery studies. For Mirabegron and its impurities, accuracy is typically reported with recovery values ranging from 81.94% to 104.98%. nih.govajphr.com

The validation process confirms that the analytical method is precise, accurate, and selective for the determination of Mirabegron and its metabolites in the specified biological matrix. nih.govresearchgate.net

Table of Validation Parameters for Mirabegron Assays

| Validation Parameter | Typical Results | Source(s) |

|---|---|---|

| Linearity (r²) | ≥ 0.994 | nih.govajphr.com |

| Concentration Range | 0.5 - 2500 ng/mL | nih.govscielo.brscielo.br |

| Intra-day Precision (%RSD) | ≤ 11.06% | scielo.brscielo.brnih.gov |

| Inter-day Precision (%RSD) | ≤ 11.43% | nih.govscielo.brscielo.brnih.gov |

| Accuracy (% Recovery / RE) | 81.94% to 104.98% / ≤ 6.90% | nih.govajphr.com |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | nih.govscielo.brscielo.br |

Modulation of Mirabegron O Glucuronide Metabolism by Co Administered Agents

Enzyme Inhibition Studies of Relevant UGTs

The primary enzymes responsible for the glucuronidation of mirabegron (B1684304) are the Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Research has identified UGT2B7 as the main catalyst for the formation of mirabegron O-glucuronide (M11) in human liver microsomes. Other UGT isoforms, such as UGT1A3 and UGT1A8, are candidates for the formation of other mirabegron glucuronides (M13, carbamoyl-glucuronide; and M14, N-glucuronide, respectively).

Inhibition of these UGT enzymes by co-administered drugs can lead to decreased formation of this compound, potentially increasing the plasma concentration of the parent drug. In vitro studies have been conducted to identify potential inhibitors. For instance, mefenamic acid, a known UGT inhibitor, has been shown to inhibit the formation of M11 in pooled human liver microsomes with a half-maximal inhibitory concentration (IC50) of 22.8 μM.

While specific DDI studies focusing on the inhibition of mirabegron's O-glucuronidation pathway are not extensively documented in clinical settings, the potential for such interactions exists with known inhibitors of UGT2B7. Co-administration of potent UGT2B7 inhibitors could theoretically elevate mirabegron levels, although the clinical significance is not fully established, partly because mirabegron is cleared by multiple pathways.

Table 1: Known Inhibitors of UGT2B7

| Inhibitor | Therapeutic Class | Potential for Interaction |

|---|---|---|

| Valproic Acid | Anticonvulsant | Known to cause clinically significant DDIs by inhibiting UGT2B7. ebmconsult.com |

| Mefenamic Acid | NSAID | Demonstrated in vitro inhibition of this compound formation. |

| Cannabidiol | Cannabinoid | Identified as a UGT2B7 inhibitor. drugbank.com |

| Efavirenz | Antiretroviral | Shown to interfere with the glucuronidation of other UGT2B7 substrates. semanticscholar.org |

Enzyme Induction Studies of Relevant UGTs

Enzyme induction is another mechanism through which co-administered drugs can alter the metabolism of this compound. The induction of UGT enzymes can accelerate the rate of glucuronidation, leading to increased clearance and reduced plasma concentrations of the parent drug, which may result in therapeutic failure. pharmacyfreak.com The incidence and importance of UGT induction as a DDI mechanism are considered greater than generally believed. nih.gov

While in vitro studies have shown that mirabegron itself is not a significant inducer of CYP1A2 or CYP3A4/5 enzymes, the focus here is on the induction of UGTs by other drugs. UGT enzymes, like CYP enzymes, are regulated by nuclear receptors such as the Pregnane X Receptor (PXR). pharmacyfreak.com Therefore, known inducers of these pathways can potentially increase the expression of UGT2B7 and enhance the O-glucuronidation of mirabegron.

Table 2: Known Inducers of UGT Enzymes

| Inducer | Therapeutic Class | Potential for Interaction |

|---|---|---|

| Rifampicin (B610482) | Antibiotic | A classic and potent inducer of various drug-metabolizing enzymes, including UGTs. pharmacyfreak.com |

| Phenobarbital | Anticonvulsant | A well-known broad-spectrum enzyme inducer. |

Co-administration of mirabegron with potent UGT inducers like rifampicin could potentially decrease the systemic exposure of mirabegron. However, dedicated clinical studies evaluating the impact of UGT inducers on mirabegron pharmacokinetics are limited.

Transporter Interactions Affecting Glucuronide Disposition (e.g., P-glycoprotein, Organic Cation Transporters)

The disposition of mirabegron and its metabolites, including this compound, is also influenced by drug transporters. The parent drug, mirabegron, is a substrate for the efflux transporter P-glycoprotein (P-gp) and influx organic cation transporters (OCTs). nih.gov The involvement of P-gp in the intestinal absorption process is thought to contribute to mirabegron's dose-dependent bioavailability. nih.gov

Once formed, glucuronide conjugates are typically more water-soluble and often rely on transporters for their movement across cell membranes and subsequent elimination. frontiersin.org While P-gp is generally not considered a major transporter for anionic glucuronide conjugates, other transporters from the ATP-binding cassette (ABC) family, particularly the Multidrug Resistance-Associated Proteins (MRPs), play a crucial role. frontiersin.orgnih.gov

MRP2 and MRP3 are well-established transporters of a wide array of drug glucuronides. oup.comnih.gov MRP2, located on the apical membrane of hepatocytes and renal proximal tubule cells, facilitates the excretion of glucuronides into bile and urine. nih.gov MRP3, found on the basolateral membrane, transports glucuronides from the liver back into the bloodstream for renal elimination. nih.gov It is highly probable that this compound is a substrate for one or more of these MRP transporters, which would be a key step in its clearance.

Therefore, co-administered drugs that inhibit these transporters could impair the clearance of this compound, leading to its accumulation. The clinical consequences of such an interaction would depend on whether the metabolite itself has any pharmacological or toxicological activity.

Implications for Metabolic Drug-Drug Interaction Research

Inhibition-Mediated DDIs : Co-administration of potent UGT2B7 inhibitors presents a risk for increased mirabegron exposure. Although drug interactions involving UGT inhibition are often considered less pronounced than those involving CYP450 enzymes, they can be clinically relevant, as seen with the interaction between lamotrigine (B1674446) and valproic acid. ebmconsult.comdrugbank.com For a drug like mirabegron with multiple clearance pathways, the impact might be modest but could be significant in patients with compromised alternative pathways (e.g., renal impairment or co-administration of other inhibitors).

Induction-Mediated DDIs : The potential for decreased efficacy of mirabegron due to accelerated clearance by UGT inducers should not be overlooked. nih.gov Patients stabilized on mirabegron who start treatment with a potent inducer like rifampicin may experience a reduction in therapeutic effect.

Transporter-Mediated DDIs : The interplay between metabolism and transport is a critical area of DDI research. nih.gov Inhibition of efflux transporters like MRP2 or MRP3 could lead to the accumulation of this compound. Understanding the disposition of this major metabolite is important for a complete safety profile.

Biological Activity and Pharmacological Relevance of Mirabegron O Glucuronide

Assessment of Pharmacological Inactivity at Target Receptors (e.g., β3-adrenergic receptor)

Research has consistently shown that the metabolites of mirabegron (B1684304), including its glucuronide conjugates, are pharmacologically inactive. nih.gov Mirabegron o-glucuronide, also known as metabolite M11, is one of two major metabolites observed in human plasma, accounting for approximately 16% of the total drug exposure. drugs.comnih.gov Despite its significant presence in circulation, studies have confirmed that this metabolite does not possess pharmacological activity at the β3-adrenergic receptor, the primary target of the parent drug, mirabegron. drugs.com

The parent compound, mirabegron, exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. myrbetriqhcp.comurotoday.com The conversion of mirabegron to its o-glucuronide form effectively terminates this activity. This pharmacological inactivation is a key aspect of the drug's metabolism, ensuring that the therapeutic effect is mediated by the parent drug and not by its circulating metabolites.

| Compound | Metabolite Designation | Activity at β3-Adrenergic Receptor |

|---|---|---|

| Mirabegron | Parent Drug | Agonist |

| This compound | M11 | Inactive |

| Other Glucuronide Metabolites | M12, M13, M14 | Inactive |

Role of Glucuronidation in Mirabegron Biotransformation and Clearance

Glucuronidation is a major phase II metabolic pathway responsible for the biotransformation and subsequent elimination of mirabegron. nih.govijpcbs.comnih.gov This process involves the conjugation of glucuronic acid to the mirabegron molecule, which increases its water solubility and facilitates its excretion from the body, primarily through urine. ijpcbs.comnih.gov While mirabegron is metabolized through multiple pathways, including amide hydrolysis and oxidation, glucuronidation accounts for a substantial portion of its metabolic clearance. nih.govresearchgate.net

Studies have identified several glucuronide metabolites of mirabegron, designated as M11, M12, M13, and M14. nih.govnih.gov Together, these glucuronides account for 34% of the identified metabolites in urine. nih.gov this compound (M11) is a major metabolite in human plasma. nih.gov

The specific enzymes responsible for the formation of these glucuronides have been identified as members of the uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) superfamily. drugbank.com Research using human liver microsomes has demonstrated that UGT2B7 is the primary enzyme responsible for the formation of this compound (M11). nih.gov Other UGT enzymes, such as UGT1A3 and UGT1A8, are considered strong candidates for the formation of the other glucuronide metabolites, M13 and M14, respectively. nih.gov This involvement of multiple metabolic pathways and enzymes contributes to a low potential for drug-drug interactions related to the inhibition of a single metabolic route. nih.gov

| Metabolite Designation | Type of Glucuronide | Key UGT Enzyme(s) Involved | Significance |

|---|---|---|---|

| M11 | O-glucuronide | UGT2B7 | One of two major metabolites in plasma, representing 16% of total exposure. drugs.comnih.gov |

| M13 | Carbamoyl-glucuronide | UGT1A3 (candidate) | Part of the glucuronidation pathway contributing to clearance. nih.gov |

| M14 | N-glucuronide | UGT1A8 (candidate) | Part of the glucuronidation pathway contributing to clearance. nih.gov |

Advanced Research Perspectives on Mirabegron O Glucuronide

Emerging Technologies in Metabolite Characterization and Quantification

The precise characterization and quantification of drug metabolites like Mirabegron (B1684304) O-glucuronide are fundamental to understanding a drug's pharmacokinetic profile. While traditional methods have laid the groundwork, a suite of emerging technologies now offers unprecedented sensitivity and structural detail.

High-Resolution Mass Spectrometry (HRMS) stands at the forefront of these advancements, providing highly accurate mass measurements that facilitate the confident identification of metabolites in complex biological matrices. jocpr.com Coupled with liquid chromatography (LC), techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry allow for the discrimination of Mirabegron O-glucuronide from other isobaric compounds. jocpr.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. jocpr.com Innovative fragmentation techniques, such as Electron Activated Dissociation (EAD), offer a significant advantage over conventional Collision-Induced Dissociation (CID). sciex.comsciex.com EAD can provide diagnostic fragment ions that help pinpoint the exact site of glucuronidation on the mirabegron molecule, which is challenging with CID due to the labile nature of the glucuronic acid bond. sciex.comsciex.com

Hyphenated techniques, such as the online coupling of Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy-Mass Spectrometry (LC-NMR-MS), are also emerging as powerful tools. benthamscience.com While MS provides molecular weight and fragmentation data, NMR offers definitive structural information, making this combination invaluable for the unambiguous identification of complex metabolites. benthamscience.com

For quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard due to its high selectivity and sensitivity. scispace.comresearchgate.net However, challenges persist, particularly concerning the stability of glucuronide conjugates. Some N-glucuronides and acyl-glucuronides can be labile, potentially degrading during sample handling and analysis, which could lead to inaccurate quantification. rsc.org Therefore, the development of robust sample preparation and analytical methods is crucial to ensure the accurate measurement of this compound concentrations in biological samples. rsc.org

Table 1: Comparison of Technologies for this compound Analysis

| Technology | Application | Advantages | Challenges |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Identification & Characterization | High mass accuracy, confident elemental composition determination. jocpr.com | High instrumentation cost. |

| Tandem Mass Spectrometry (MS/MS) with EAD | Structural Elucidation | Provides diagnostic fragments for site-specific identification of conjugation. sciex.comsciex.com | Newer technology, less widespread than CID. |

| LC-NMR-MS | Unambiguous Identification | Provides definitive structural information. benthamscience.com | Lower sensitivity compared to MS, complex data analysis. |

| LC-MS/MS | Quantification | High sensitivity and selectivity, well-established for bioanalysis. scispace.comresearchgate.net | Potential for metabolite instability during analysis. rsc.org |

In Silico Modeling and Predictive Tools for Glucuronidation Pathways

The use of computational, or in silico, models to predict drug metabolism is a rapidly growing field that promises to accelerate drug development by anticipating metabolic pathways. For this compound, these tools can help predict its formation and the specific UDP-glucuronosyltransferase (UGT) enzymes involved.

Several in silico models have been developed to predict the sites of UGT-mediated metabolism on drug-like molecules. nih.govresearchgate.net One such tool, XenoSite, utilizes a machine-learning algorithm trained on a large dataset of known glucuronidation reactions to predict the likelihood of different sites on a molecule undergoing conjugation. nih.govresearchgate.net Such models have shown high accuracy, with some correctly predicting the site of glucuronidation in the top one or two predictions for a vast majority of tested molecules. nih.govresearchgate.net These tools can be applied to the mirabegron structure to predict the formation of its O-glucuronide.

More advanced approaches are now employing graph neural networks to learn from the molecular graph of substrates to predict their sites of metabolism (SOMs). researchgate.net These methods can capture intricate atomic-level features of the molecule to improve predictive accuracy. researchgate.net

These predictive models are built upon large databases of metabolic information and consider various physicochemical properties of the drug molecule. nih.govresearchgate.netresearchgate.net The primary UGT enzymes responsible for the glucuronidation of mirabegron have been identified as UGT2B7, UGT1A3, and UGT1A8. nih.gov In silico tools can be used to model the interaction of mirabegron with the active sites of these specific UGT isoforms to understand the selectivity of the O-glucuronidation reaction.

While these in silico tools are powerful, their predictions must be confirmed through in vitro experiments using human liver microsomes or recombinant UGT enzymes. nih.gov The integration of in silico predictions with in vitro data provides a more comprehensive understanding of the glucuronidation pathways of drugs like mirabegron.

Table 2: In Silico Tools for Predicting Glucuronidation

| Tool/Approach | Methodology | Application to this compound |

|---|---|---|

| XenoSite | Machine learning algorithm based on a large training dataset. nih.govresearchgate.net | Predicts the specific site on the mirabegron molecule most likely to undergo O-glucuronidation. |

| Graph Neural Networks | Deep learning approach that analyzes the molecular graph. researchgate.net | Provides a more nuanced prediction of the site of metabolism by considering atomic-level features. |

| Molecular Docking | Simulates the binding of mirabegron to the active sites of UGT isoforms. | Helps to understand the enzymatic basis for the selective formation of this compound by UGT2B7, UGT1A3, and UGT1A8. nih.gov |

Systems Pharmacology Approaches to Complex Drug Metabolism involving Glucuronides

Systems pharmacology integrates experimental data with computational modeling to understand the complex interactions of a drug within the body. This holistic approach is particularly valuable for understanding the metabolism of drugs like mirabegron, where multiple enzymes and transporters are involved.

Physiologically Based Pharmacokinetic (PBPK) modeling is a key component of systems pharmacology. ics.org PBPK models for mirabegron can be developed to simulate its absorption, distribution, metabolism, and excretion (ADME) in virtual patient populations. ics.org These models can incorporate the kinetics of this compound formation by specific UGT enzymes and predict how genetic variations in these enzymes might affect metabolite levels. nih.gov

Furthermore, systems pharmacology can be used to predict potential drug-drug interactions (DDIs). ics.org For instance, a PBPK model could simulate the co-administration of mirabegron with a drug known to inhibit UGT enzymes. nih.gov This would allow researchers to predict the potential for an increase in mirabegron exposure and a decrease in the formation of this compound, providing valuable information for clinical trial design and drug labeling.

By considering the drug, its metabolites, metabolic enzymes, and transporters as an interconnected system, systems pharmacology provides a powerful framework for understanding the complex factors that govern the disposition of this compound.

Q & A

Q. How to extrapolate preclinical findings on this compound’s metabolic benefits (e.g., glucose homeostasis) to human trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.